Benzenesulfonic acid, 4-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) is a complex organic molecule with a diverse range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, methyl, sulphooxy, and azo groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) typically involves multiple steps, including the formation of intermediate compounds The sulphooxy and sulphonyl groups are then added through sulfonation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1x): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The azo group can be reduced to form amines.
Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1x): has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) involves its interaction with specific molecular targets and pathways. The compound’s sulphooxy and sulphonyl groups enable it to form strong interactions with enzymes and proteins, potentially inhibiting their activities. The azo group may also play a role in its biological effects by undergoing reduction to form active amines that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (potassium salt)
- p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (disodium salt)
Uniqueness
The uniqueness of p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its potassium and disodium counterparts.
Properties
CAS No. |
25664-81-7 |
---|---|
Molecular Formula |
C20H20N4Na2O11S3 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O11S3.2Na/c1-12-10-16(17(34-3)11-18(12)36(26,27)9-8-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-4-6-15(7-5-14)37(28,29)30;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
VMRASBDRVJTOLR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.